N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-Ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a 1,2,3-triazole core substituted at the 1-position with a 3-methylphenyl group and at the 4-position with a carboxamide moiety linked to a 2-ethoxyphenyl ring. The 3-methylphenyl group at the 1-position and the ethoxy group at the N-substituent distinguish it from similar derivatives, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-4-25-17-11-6-5-10-16(17)20-19(24)18-14(3)23(22-21-18)15-9-7-8-13(2)12-15/h5-12H,4H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXLTTYBVMYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, the reaction between 2-ethoxyphenyl azide and 3-methylphenylacetylene under copper(I) catalysis forms the triazole ring.
Carboxamide formation: The triazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the triazole ring or the substituents.
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while oxidation could lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Compounds with Substituent Variations at the 1-Position
Key Findings :
- Steric and Electronic Effects : The 3-methylphenyl group in the target compound introduces meta-substitution, reducing steric hindrance compared to ortho-substituted analogs (e.g., 3q with o-tolyl) . This may enhance binding to hydrophobic pockets in target proteins.
- Bioactivity: Compounds with electron-withdrawing groups (e.g., 3r in with a bromoquinoline substituent) show stronger inhibition of metabolic pathways, while the 3-methylphenyl group in the target compound may prioritize metabolic stability over potency .
Variations in the N-Substituent (Carboxamide Group)
Table 2: Impact of N-Substituent Modifications
Key Findings :
- Polarity and Solubility: The 2-ethoxyphenyl group balances hydrophobicity and solubility, contrasting with highly polar substituents like 4-acetylphenyl or bulky aromatic groups (e.g., quinoline in 3r) .
- Antiproliferative Activity : Compounds with heterocyclic N-substituents (e.g., thiazole in ) show superior anticancer activity, suggesting that the target compound’s ethoxyphenyl group may limit cytotoxicity compared to these analogs .
Biological Activity
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a triazole ring that is crucial for its biological activity. The synthesis typically involves a multi-step process including:
- Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Carboxamide Formation : The triazole intermediate is reacted with a carboxylic acid derivative to form the carboxamide group.
This unique structure contributes to its interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
- Case Study : A study evaluated several triazole derivatives for their antiproliferative activity against various cancer cell lines. Among these, certain derivatives exhibited IC50 values in the low micromolar range (e.g., 1.1 μM for MCF-7 cells) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
The mechanism of action often involves the inhibition of thymidylate synthase (TS), crucial for DNA synthesis .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against various pathogens.
- Study Findings : In antimicrobial assays, certain triazole derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus. For example, compounds were found to have minimum inhibitory concentrations (MIC) that were comparable or superior to established antibiotics .
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 8 |
| S. aureus | 4 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. Triazoles have been shown to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.
The biological activity of this compound can be attributed to its ability to interact with molecular targets through:
- Hydrogen Bonding : The triazole ring can form hydrogen bonds with active sites on enzymes or receptors.
- π-π Interactions : These interactions enhance binding affinity and specificity towards biological macromolecules.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-(2-methoxyphenyl)-5-methyl-... | Different substituent on phenyl | Moderate anticancer activity |
| 1-(2-chlorophenyl)-5-methyl-... | Chlorine substitution | Enhanced antimicrobial effect |
| N-(4-fluorophenyl)-5-methyl... | Fluorine substitution | Increased cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
